molecular formula C9H12N2O5 B13847514 2'-Deoxy L-Uridine-13C,15N2

2'-Deoxy L-Uridine-13C,15N2

Cat. No.: B13847514
M. Wt: 231.18 g/mol
InChI Key: MXHRCPNRJAMMIM-RKIUKAQDSA-N
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Description

2’-Deoxy-L-uridine-13C,15N2 is a labeled uridine derivative, which means it contains isotopic labels of carbon-13 and nitrogen-15. This compound is primarily used in scientific research for tracking and studying various biological processes. It has applications in the fields of chemistry, biology, medicine, and industry, particularly in the study of metabolic pathways and the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-L-uridine-13C,15N2 typically involves the incorporation of isotopic labels into the uridine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis process. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopic labels .

Industrial Production Methods

Industrial production of 2’-Deoxy-L-uridine-13C,15N2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound. This ensures that the final product meets the stringent requirements for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-L-uridine-13C,15N2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce uracil derivatives, while reduction reactions may yield dihydro-uridine derivatives. Substitution reactions can lead to a variety of substituted uridine compounds.

Scientific Research Applications

2’-Deoxy-L-uridine-13C,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Acts as a therapeutic agent for treating allergies, cancer, infections, and autoimmune diseases.

    Industry: Utilized in the development of diagnostic tools and imaging agents

Mechanism of Action

The mechanism of action of 2’-Deoxy-L-uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be used to track and study various biological processes. The isotopic labels allow researchers to monitor the compound’s distribution and metabolism within biological systems. This provides valuable insights into the molecular targets and pathways involved in various diseases and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-L-uridine-13C,15N2 is unique due to its isotopic labels, which make it particularly useful for tracking and studying metabolic pathways. This compound’s ability to provide detailed insights into biological processes sets it apart from other similar compounds .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

231.18 g/mol

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1/i9+1,10+1,11+1

InChI Key

MXHRCPNRJAMMIM-RKIUKAQDSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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